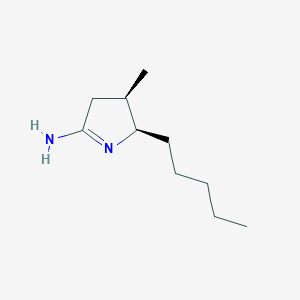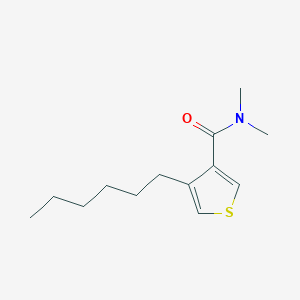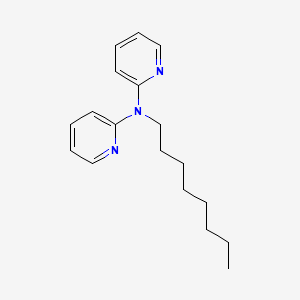
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine is a compound that belongs to the class of aminopyridines Aminopyridines are known for their significant biological and therapeutic value
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine can be synthesized through a chemodivergent synthesis approach. One method involves the reaction of α-bromoketones with 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to obtain 3-bromoimidazopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would be applicable.
Analyse Chemischer Reaktionen
Types of Reactions
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: TBHP and iodine (I2) are commonly used for oxidation reactions.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of this compound can lead to the formation of N-(pyridin-2-yl)amides .
Wissenschaftliche Forschungsanwendungen
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine has several scientific research applications:
Medicine: It may be explored for its therapeutic potential, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Octyl-N-(pyridin-2-YL)pyridin-2-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it can form complexes with metal ions, which can then participate in catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine structure and have been studied for their biological and therapeutic properties.
3-bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have applications in medicinal chemistry.
Uniqueness
N-Octyl-N-(pyridin-2-YL)pyridin-2-amine is unique due to its specific structure, which combines an octyl chain with a pyridin-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
333958-62-6 |
|---|---|
Molekularformel |
C18H25N3 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-octyl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C18H25N3/c1-2-3-4-5-6-11-16-21(17-12-7-9-14-19-17)18-13-8-10-15-20-18/h7-10,12-15H,2-6,11,16H2,1H3 |
InChI-Schlüssel |
FRWHIZDYJAYYKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN(C1=CC=CC=N1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)
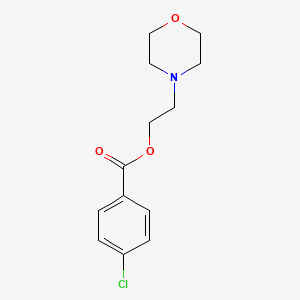
![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
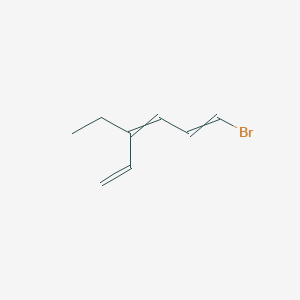
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
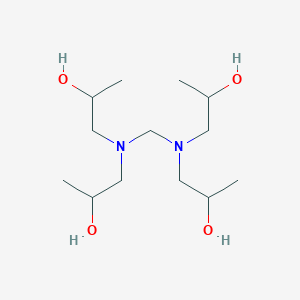
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
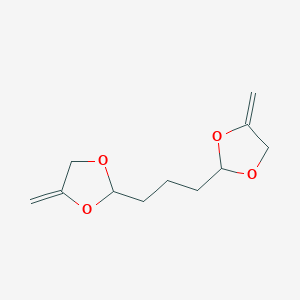
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)


![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
